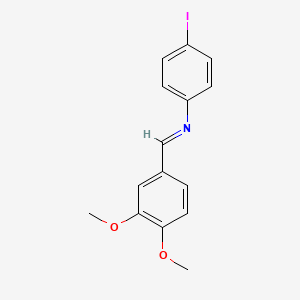
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 4-iodoaniline Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzylidene)-4-iodoaniline typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-iodoaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature range of 60-70°C for several hours, often monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-4-iodoaniline involves its interaction with various molecular targets. The imine group in the compound can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit unique catalytic, electronic, or biological properties. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- N-(3,4-dimethoxybenzylidene)-4-hydroxybenzohydrazide
Uniqueness
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline is unique due to the presence of the iodine atom, which can participate in various substitution reactions, providing a pathway to synthesize a wide range of derivatives
Propriétés
Numéro CAS |
83368-91-6 |
|---|---|
Formule moléculaire |
C15H14INO2 |
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C15H14INO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |
Clé InChI |
SFKGBUCNJMWUOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



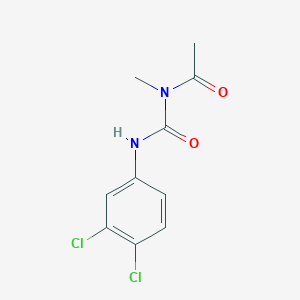
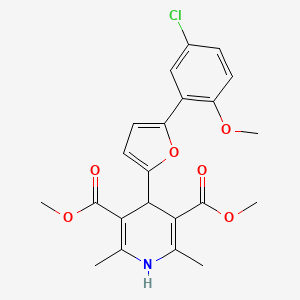
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


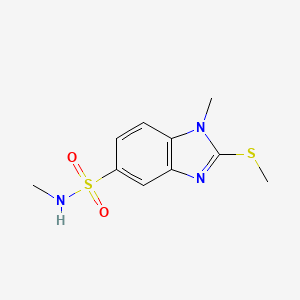


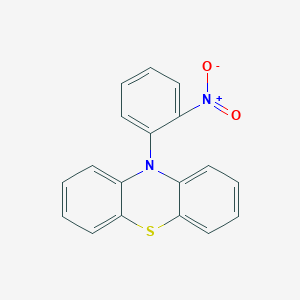
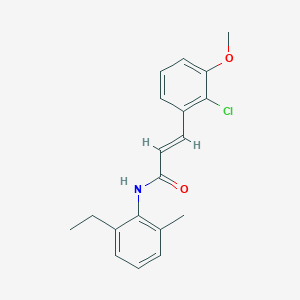
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
